1-(2-Furyl)-2-pentanone

Description

BenchChem offers high-quality 1-(2-Furyl)-2-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furyl)-2-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.

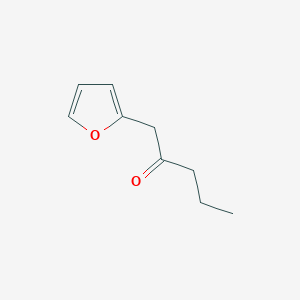

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVNFVHGZUNULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337000 | |

| Record name | 2-Pentanone, 1-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20907-03-3 | |

| Record name | 2-Pentanone, 1-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 1-(2-Furyl)-2-pentanone (CAS: 20907-03-3)

This guide provides a comprehensive technical overview of 1-(2-Furyl)-2-pentanone, also known by its IUPAC name 1-(furan-2-yl)pentan-2-one.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, analytical characterization, and potential applications, with a strong emphasis on the scientific rationale behind the presented protocols.

Chemical Identity and Core Properties

1-(2-Furyl)-2-pentanone is an organic compound featuring a furan ring attached to a pentanone backbone.[1] This structure, combining an aromatic heterocycle with a ketone functional group, imparts unique chemical characteristics and reactivity. The furan moiety makes it a derivative of biomass-sourced furfural, highlighting its relevance in renewable chemistry.[1]

Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 20907-03-3 | [1][2][3] |

| IUPAC Name | 1-(furan-2-yl)pentan-2-one | [1][2] |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Canonical SMILES | CCCC(=O)CC1=CC=CO1 | [2] |

| InChI Key | NIVNFVHGZUNULS-UHFFFAOYSA-N | [2] |

| Synonyms | 1-(2-Furanyl)-2-pentanone, 2-Furfuryl propyl ketone | [2][4] |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Liquid | [3] |

| Boiling Point | 60-61 °C at 1 Torr | [2] |

| Density | 1.0899 g/cm³ (Predicted) | [2] |

| Flash Point | 86.5 ± 13.1 °C (Predicted) | [2] |

| Refractive Index | 1.466 (Predicted) | [2] |

| LogP | 2.19130 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of furan-containing ketones often leverages biomass-derived precursors like furfural. One of the most effective methods for creating the carbon-carbon bond required for 1-(2-Furyl)-2-pentanone is the Aldol condensation. This reaction involves the base- or acid-catalyzed reaction between an enol or enolate (from 2-pentanone) and an aldehyde (furfural).

Recent advancements have focused on using solid acid catalysts to drive these reactions under solvent-free conditions, enhancing the green chemistry profile of the synthesis.[5] The choice of a solid acid catalyst, such as Nafion, is strategic; it provides a high density of acidic sites to promote the reaction while simplifying product purification, as the catalyst can be easily filtered off.[5]

Visualizing the Synthesis Workflow

The following diagram outlines the key stages in the synthesis of 1-(2-Furyl)-2-pentanone, from initial reactants to final product validation.

Caption: Synthesis workflow for 1-(2-Furyl)-2-pentanone.

Detailed Experimental Protocol: Solid Acid-Catalyzed Aldol Condensation

This protocol is adapted from methodologies reported for the condensation of furfural with ketones.[5]

Objective: To synthesize 1-(2-Furyl)-2-pentanone via Nafion-catalyzed condensation of furfural and 2-pentanone.

Materials:

-

Furfural (freshly distilled)

-

2-Pentanone

-

Nafion solid acid catalyst

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfural (e.g., 20 mmol) and 2-pentanone (e.g., 60 mmol, a 3-fold molar excess is used to favor the mono-condensation product and minimize self-condensation of furfural).

-

Catalyst Addition: Add the solid acid catalyst, Nafion (e.g., 0.40 g). Causality: Nafion provides reusable, strong acidic sites necessary to protonate the carbonyl of furfural, activating it for nucleophilic attack by the enol form of 2-pentanone.

-

Reaction: Heat the solvent-free mixture to 60°C with vigorous stirring for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Catalyst Removal: After cooling to room temperature, add ethyl acetate to dissolve the mixture and filter to remove the solid Nafion catalyst. The catalyst can be washed, dried, and stored for reuse.

-

Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any leached acidity, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to remove the solvent and excess 2-pentanone. The resulting crude oil is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1-(2-Furyl)-2-pentanone.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.

Analytical Characterization

Structural confirmation is a self-validating step in any synthesis. The expected spectroscopic data for 1-(2-Furyl)-2-pentanone are as follows:

-

¹H NMR Spectroscopy: The spectrum should show characteristic signals for the three distinct protons on the furan ring. Additionally, signals corresponding to the methylene group adjacent to the furan ring, the carbonyl-adjacent methylene group, the subsequent methylene group, and the terminal methyl group of the pentanone chain will be present with predictable chemical shifts and splitting patterns.

-

¹³C NMR Spectroscopy: The spectrum will display nine distinct carbon signals, including those for the furan ring carbons, the ketone carbonyl carbon (typically δ > 200 ppm), and the aliphatic carbons of the pentyl chain.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch is expected around 1715 cm⁻¹. Vibrations associated with the C-O-C and C=C bonds of the furan ring will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.19 g/mol ).

Applications in Research and Industry

1-(2-Furyl)-2-pentanone is a compound with established and potential applications in several fields.

-

Flavor and Fragrance Industry: Due to its aromatic properties, it is recognized as a flavoring agent in the food industry.[1] Its organoleptic profile is often described as sweet, fruity, and ketonic.

-

Pharmaceutical and Drug Development: While direct antimicrobial or therapeutic activities are still under investigation, its structure makes it a valuable intermediate or building block in synthetic organic chemistry.[1] The furan nucleus is a common scaffold in many biologically active compounds. Researchers can leverage the ketone and furan functionalities for further chemical modifications to build more complex molecular architectures for drug discovery programs.

-

Renewable Chemicals: As a derivative of furfural, which is produced from lignocellulosic biomass, 1-(2-Furyl)-2-pentanone is part of the value chain for converting renewable resources into valuable chemicals and potential fuel precursors.[1][5]

Safety and Handling

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Disclaimer: This safety information is generalized. Always consult a specific and verified SDS for the compound before handling.

Conclusion

1-(2-Furyl)-2-pentanone (CAS: 20907-03-3) is a significant chemical compound with a well-defined profile. Its synthesis from renewable precursors like furfural positions it as a key player in green chemistry. For professionals in research and development, its utility as a flavoring agent is complemented by its potential as a versatile synthetic intermediate. The methodologies for its synthesis are robust, and its characterization relies on standard, definitive analytical techniques. As research continues to explore the chemical space of biomass-derived molecules, the applications for 1-(2-Furyl)-2-pentanone and its derivatives are poised to expand.

References

- Smolecule. (n.d.). Buy 1-(2-Furyl)-2-pentanone | 20907-03-3.

- Hit2Lead. (n.d.). 1-(2-furyl)-2-pentanone | CAS# 20907-03-3.

- Guidechem. (n.d.). 1-(2-Furil)-2-pentanona 20907-03-3 wiki.

- Cheméo. (n.d.). Chemical Properties of 1-Pentanone, 1-(2-furanyl)- (CAS 3194-17-0).

- Sigma-Aldrich. (2022). Safety Data Sheet - 3-Methyl-2-pentanone.

- TCI Chemicals. (n.d.). Safety Data Sheet - 2-Pentanone.

- Advanced Biotech. (2025). Safety Data Sheet - 2-Pentanone natural.

- Fisher Scientific. (2023). Safety Data Sheet - 2-Pentanone.

-

PubChem. (n.d.). 2-Pentanoylfuran. Retrieved from [Link]

-

Wang, W., Jia, X., Ge, H., Li, Z., Tian, G., Shao, X., & Zhang, Q. (2017). Synthesis of C15 and C10 fuel precursors with cyclopentanone and furfural derived from hemicellulose. RSC Advances, 7(26), 15997-16006. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanone, 1-(2-furanyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- CymitQuimica. (n.d.). CAS 20907-03-3: 2-Pentanone,1-(2-furanyl)-.

- Safety Data Sheet. (2019). 2-Pentanone.

Sources

- 1. Buy 1-(2-Furyl)-2-pentanone | 20907-03-3 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. You are being redirected... [hit2lead.com]

- 4. CAS 20907-03-3: 2-Pentanone,1-(2-furanyl)- | CymitQuimica [cymitquimica.com]

- 5. Synthesis of C 15 and C 10 fuel precursors with cyclopentanone and furfural derived from hemicellulose - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02396K [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. prod.adv-bio.com [prod.adv-bio.com]

- 8. fishersci.es [fishersci.es]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(2-Furyl)-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural characteristics make it a privileged structure in the design of novel therapeutics.[3][4] This guide provides a comprehensive technical overview of 1-(2-Furyl)-2-pentanone, a furan derivative with potential applications in drug discovery and development. By detailing its molecular structure, spectroscopic signature, synthesis, and potential biological relevance, this document serves as a vital resource for researchers engaged in the exploration of furan-based chemical entities.

The incorporation of a furan ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often acting as a bioisostere for other aromatic systems and enhancing properties such as metabolic stability and receptor binding affinity.[1][2] Understanding the foundational chemistry of molecules like 1-(2-Furyl)-2-pentanone is therefore paramount for the rational design of new and effective therapeutic agents.

Molecular Structure and Chemical Identity

1-(2-Furyl)-2-pentanone, also known as 2-pentanoylfuran, is an aromatic ketone.[1] It possesses a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol .[1] The structure features a five-membered furan ring attached to a pentanone chain at the second carbon of the furan ring.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(furan-2-yl)pentan-2-one |

| CAS Number | 36560-15-7 |

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| Synonyms | 2-Pentanoylfuran, 1-(2-Furanyl)-2-pentanone |

The molecular structure is depicted below:

Caption: 2D structure of 1-(2-Furyl)-2-pentanone.

Spectroscopic Analysis

Spectroscopic analysis is critical for the unambiguous identification and characterization of 1-(2-Furyl)-2-pentanone. The following sections detail the expected spectral data based on the analysis of analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1-(2-Furyl)-2-pentanone, distinct signals are expected for the protons on the furan ring and the pentanone chain.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Rationale |

| H5 (furan) | dd | ~7.4 | Deshielded due to proximity to the ring oxygen and the electron-withdrawing ketone. |

| H3 (furan) | dd | ~7.2 | Less deshielded than H5. |

| H4 (furan) | dd | ~6.5 | Shielded relative to other furan protons. |

| -CH₂- (α to C=O) | t | ~2.8 | Adjacent to the carbonyl group, leading to deshielding. |

| -CH₂- (β to C=O) | sextet | ~1.7 | Further from the carbonyl, thus more shielded. |

| -CH₂- (γ to C=O) | sextet | ~1.4 | Even further from the carbonyl. |

| -CH₃ | t | ~0.9 | Terminal methyl group, most shielded protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C=O | ~208 | Characteristic for a ketone carbonyl carbon. |

| C2 (furan) | ~152 | Carbon attached to the acyl group. |

| C5 (furan) | ~146 | Carbon adjacent to the ring oxygen. |

| C3 (furan) | ~117 | Furan ring carbon. |

| C4 (furan) | ~112 | Furan ring carbon. |

| -CH₂- (α to C=O) | ~40 | Deshielded by the adjacent carbonyl group. |

| -CH₂- (β to C=O) | ~26 | Aliphatic carbon. |

| -CH₂- (γ to C=O) | ~22 | Aliphatic carbon. |

| -CH₃ | ~14 | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for 1-(2-Furyl)-2-pentanone are the carbonyl stretch and the characteristic vibrations of the furan ring.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 | C-H stretch (furan ring) | Medium |

| ~2960-2870 | C-H stretch (aliphatic) | Strong |

| ~1675 | C=O stretch (aryl ketone) | Strong, Sharp |

| ~1560, 1470 | C=C stretch (furan ring) | Medium |

| ~1015 | C-O-C stretch (furan ring) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of 1-(2-Furyl)-2-pentanone is expected to be influenced by the stability of the furan ring and the cleavage of the pentanone side chain.

Expected Mass Spectrometry Fragmentation:

| m/z | Fragment | Description |

| 152 | [M]⁺ | Molecular ion |

| 95 | [C₅H₃O-C=O]⁺ | Acylium ion formed by α-cleavage |

| 123 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 109 | [M - C₃H₇]⁺ | Loss of a propyl radical |

Synthesis of 1-(2-Furyl)-2-pentanone

A reliable method for the synthesis of 1-(2-Furyl)-2-pentanone is the Friedel-Crafts acylation of furan with valeryl chloride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Causality Behind Experimental Choices

The Friedel-Crafts acylation of furan requires careful consideration of the catalyst and reaction conditions. Furan is an electron-rich heterocycle and is prone to polymerization under strongly acidic conditions. Therefore, milder Lewis acids or specific protocols are often employed to achieve good yields. The use of a Lewis acid like aluminum chloride (AlCl₃) activates the valeryl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich furan ring, primarily at the C2 position due to the directing effect of the ring oxygen. The reaction is typically conducted at low temperatures to control the reactivity and minimize side reactions.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of aromatic compounds.[2]

Materials:

-

Furan

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous DCM and AlCl₃ (1.2 equivalents). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Valeryl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Addition of Furan: Furan (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the reaction mixture over 45 minutes, keeping the internal temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl with vigorous stirring.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, 5% NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 1-(2-Furyl)-2-pentanone.

Caption: Experimental workflow for the synthesis of 1-(2-Furyl)-2-pentanone.

Potential Biological and Pharmacological Significance

While specific studies on the biological activity of 1-(2-Furyl)-2-pentanone are limited, the broader class of 2-acylfurans and furan derivatives has demonstrated a wide range of pharmacological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Furan-containing compounds have been extensively investigated for their antimicrobial properties.[5] The furan nucleus can be found in several clinically used antibacterial agents. The electrophilic nature of some furan derivatives allows them to react with cellular nucleophiles, such as thiols in enzymes, leading to the inhibition of key metabolic pathways in microorganisms.[3] The presence of the acyl group in 2-acylfurans can modulate this activity. Further screening of 1-(2-Furyl)-2-pentanone against a panel of bacterial and fungal strains is warranted to explore its potential as an antimicrobial agent.

Cytotoxic and Anti-cancer Potential

Numerous furan derivatives have been synthesized and evaluated for their potential as anti-cancer agents.[6] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. A study on the related compound, 2-furyl methyl ketone, suggested potential for hepatic and renal toxicity at high concentrations after prolonged exposure in mice.[3] This highlights the importance of thorough toxicological evaluation in the drug development process. The cytotoxic potential of 1-(2-Furyl)-2-pentanone against various cancer cell lines should be investigated to determine its therapeutic index and potential for development as an anti-cancer agent.

Conclusion

1-(2-Furyl)-2-pentanone is a furan derivative with a well-defined molecular structure that can be reliably synthesized and characterized using standard organic chemistry techniques. Its structural relationship to other biologically active furan-containing molecules suggests that it may possess interesting pharmacological properties. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the chemical and biological attributes of this compound, potentially leading to the discovery of new therapeutic leads. The detailed synthetic protocol and comprehensive spectroscopic analysis presented herein will facilitate its preparation and identification, enabling its exploration in various biological assays.

References

-

PubChem. 2-Pentanoylfuran. National Center for Biotechnology Information. [Link]

-

Sujatha, P. S. (2008). Monitoring Cytotoxic Potentials of Furfuryl Alcohol and 2-furyl Methyl Ketone in Mice. Food and Chemical Toxicology, 46(1), 286-292. [Link]

-

The Good Scents Company. 2-pentanoyl furan. [Link]

-

Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, S., & Endo, K. (2007). Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. Biological & Pharmaceutical Bulletin, 30(5), 953-955. [Link]

-

Kayumov, A. R., Galkin, M. A., Gumarova, G. R., Sudakov, A. S., Sharafutdinov, I. S., Mironov, V. F., ... & Bogachev, M. I. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2 (5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and-Susceptible Staphylococcus aureus. Frontiers in microbiology, 8, 2246. [Link]

-

Pettersson, H., Johansson, M., Burri, L., Akesson, C., & Sterner, O. (2008). All 2-Pentanone Concentrations Tested Showed Low Cytotoxicity When... ResearchGate. [Link]

Sources

- 1. 2-Pentanoylfuran | C9H12O2 | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-pentanoyl furan, 3194-17-0 [thegoodscentscompany.com]

- 3. Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Furan, 2-pentyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

1-(2-Furyl)-2-pentanone synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(2-Furyl)-2-pentanone

Executive Summary

1-(2-Furyl)-2-pentanone, also known as 2-pentanoylfuran, is an aryl alkyl ketone of significant interest due to its characteristic sweet, fruity, and caramel-like aroma, finding applications in the flavor and fragrance industry.[1][2] The furan moiety, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, making its derivatives, including 1-(2-Furyl)-2-pentanone, valuable intermediates in the synthesis of more complex molecules.[3] This guide provides a detailed examination of the primary synthetic pathways for 1-(2-Furyl)-2-pentanone, with a focus on the underlying chemical principles, mechanistic details, and field-proven experimental protocols. The core methodologies discussed are the Friedel-Crafts acylation of furan and an alternative approach utilizing organometallic reagents. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a comprehensive understanding of the synthesis of this important furan derivative.

Introduction: The Furan Scaffold and 1-(2-Furyl)-2-pentanone

The furan ring is a cornerstone in heterocyclic chemistry, present in numerous natural products and FDA-approved drugs.[3] Its unique electronic properties and ability to act as a bioisostere for rings like phenyl or thiophene make it a versatile component in drug design.[3] Furan's reactivity, particularly its susceptibility to electrophilic substitution, is considerably greater than that of benzene, a property that is central to its synthetic transformations.[4]

1-(2-Furyl)-2-pentanone (IUPAC name: 1-(furan-2-yl)pentan-1-one) is a specific derivative that leverages this reactivity for its synthesis.[5][6] It is a colorless liquid with a molecular weight of 152.19 g/mol .[5] Its primary value lies in its organoleptic properties, but its structure also presents a useful template for further chemical modification.[2] This guide will explore the most effective and scientifically robust methods for its preparation.

Core Synthetic Pathways

The synthesis of 1-(2-Furyl)-2-pentanone is predominantly achieved through the direct acylation of the furan ring. The high reactivity of furan at the C2 (alpha) position makes this an efficient and regioselective approach.

Pathway I: Friedel-Crafts Acylation

The most common and industrially significant method for synthesizing 1-(2-Furyl)-2-pentanone is the Friedel-Crafts acylation of furan.[7] This reaction involves the introduction of a pentanoyl group onto the furan ring via an electrophilic aromatic substitution mechanism.[8]

Furan is an electron-rich heterocycle, making it highly reactive towards electrophiles. The reaction is typically catalyzed by a Lewis acid, which activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the furan ring, preferentially at the C2 position, to form a resonance-stabilized intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the furan ring, yielding the final ketone product.

The choice of catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) can be effective but often need to be used in stoichiometric amounts because they form stable complexes with the resulting ketone, which can reduce yield and complicate purification.[9] Milder or more specialized catalysts are often preferred to mitigate side reactions like polymerization, which furan is prone to under strongly acidic conditions.[9][10]

Caption: General workflow for the Friedel-Crafts acylation of furan.

The versatility of the Friedel-Crafts acylation is enhanced by the variety of available acylating agents and catalysts.

-

Acylating Agents : Both pentanoyl chloride and pentanoic anhydride are effective. Acyl halides are generally more reactive.[9]

-

Homogeneous Catalysts :

-

Boron Trifluoride (BF₃) : A milder Lewis acid that can be used in catalytic amounts (0.001 to 0.1 mole per mole of acylating agent), leading to higher yields and cleaner reactions compared to AlCl₃.[9]

-

Rare Earth Triflates (e.g., Yb(OTf)₃) : These are effective catalysts, particularly in alternative media like ionic liquids, which can be recycled.[11]

-

-

Heterogeneous Catalysts :

-

Zeolites : These solid acid catalysts offer advantages in terms of reusability, reduced waste, and easier product separation.[12]

-

Supported Heteropoly Acids : Catalysts like chromium-exchanged dodecatungstophosphoric acid on K-10 clay have shown excellent activity and selectivity in solventless, green processes.[7][13]

-

This protocol is adapted from established methods for furan acylation using a mild Lewis acid catalyst.[9]

-

Reaction Setup : To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add furan (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or diethyl ether.

-

Cooling : Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition : Slowly add pentanoyl chloride (1.05 eq) to the stirred solution.

-

Catalyst Addition : Add boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil by vacuum distillation to obtain pure 1-(2-Furyl)-2-pentanone.

Pathway II: Organometallic Synthesis

An alternative strategy involves the use of an organometallic furan derivative, which acts as a nucleophile, reacting with a suitable pentanoyl electrophile. The most common approach utilizes 2-furyllithium.

This pathway reverses the polarity of the reactants compared to the Friedel-Crafts reaction. Furan is first deprotonated at the C2 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form the highly nucleophilic 2-furyllithium.[14] This powerful nucleophile can then react with an electrophilic source of the pentanoyl group, such as pentanoyl chloride or a related derivative. The reaction is a straightforward nucleophilic acyl substitution. This method is highly efficient and avoids the use of Lewis acids, which can be advantageous for sensitive substrates.

Caption: Synthesis via 2-furyllithium and nucleophilic acyl substitution.

This protocol is based on standard procedures for the generation and reaction of furyllithium reagents.[14][15]

-

Reaction Setup : Assemble a flame-dried, three-necked, round-bottom flask under a nitrogen atmosphere. Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Furan Solution : Add anhydrous tetrahydrofuran (THF) to the flask, followed by freshly distilled furan (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add n-butyllithium (1.0 eq, typically 1.6 M in hexanes) dropwise to the stirred furan solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-furyllithium.

-

Electrophile Addition : In a separate flask, prepare a solution of pentanoyl chloride (1.0 eq) in anhydrous THF. Add this solution dropwise to the 2-furyllithium suspension at -78 °C.

-

Reaction : Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quenching and Work-up : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification : Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Friedel-Crafts Acylation | Pathway II: Organometallic Synthesis |

| Reagents | Furan, Pentanoyl Chloride/Anhydride | Furan, n-BuLi, Pentanoyl Chloride |

| Catalyst | Lewis Acid (BF₃, SnCl₄, etc.) or Solid Acid | None (stoichiometric base) |

| Conditions | 0 °C to room temperature | Cryogenic temperatures (-78 °C) |

| Key Intermediate | Acylium Ion (electrophile) | 2-Furyllithium (nucleophile) |

| Advantages | Milder conditions possible, industrially scalable, potential for green catalysts (zeolites).[12][13] | High yields, excellent regioselectivity, avoids acidic conditions that can degrade furan. |

| Disadvantages | Risk of polymerization with strong acids, catalyst can form complexes with product, potential for environmental waste with traditional catalysts.[9] | Requires strictly anhydrous conditions, cryogenic temperatures, and handling of pyrophoric n-BuLi. |

Conclusion

The synthesis of 1-(2-Furyl)-2-pentanone can be reliably achieved through several well-established methodologies. The Friedel-Crafts acylation remains the most versatile and widely applied approach, with modern advancements in catalysis offering greener and more efficient variations that mitigate the drawbacks of traditional Lewis acids.[13] The use of heterogeneous catalysts, in particular, points toward more sustainable industrial production.[12] The organometallic pathway, while more demanding in its experimental setup, provides an excellent alternative that offers high yields and avoids the potential for acid-catalyzed side reactions. The choice of synthetic route will ultimately depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and cost considerations. Both pathways represent robust and effective methods for accessing this valuable flavor compound and synthetic intermediate.

References

- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.

- Wikipedia. (n.d.). Furan.

- University of California, Davis. (2022, September 17). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals.

- National Institutes of Health (NIH). (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates.

- Google Patents. (n.d.). US2515123A - Acylation of furan.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.

- ProQuest. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling.

- ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.

- Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid.

- FooDB. (2010, April 8). Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451).

- GCW Gandhi Nagar Jammu. (n.d.). Electrophilic Substitution - Friedel-Crafts Acylation of Furan.

- National Institutes of Health (NIH). (n.d.). 2-Pentanoylfuran | C9H12O2 | CID 231325 - PubChem.

- The Good Scents Company. (n.d.). 2-furyl pentyl ketone, 14360-50-0.

- NIST. (n.d.). 1-Pentanone, 1-(2-furanyl)-.

- ResearchGate. (n.d.). Reaction of 1 with 2-furyllithium (2a) in various reaction conditions.

- ResearchGate. (n.d.). Optimized reaction of 2-furyllithium with propylene oxide | Download Table.

Sources

- 1. Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451) - FooDB [foodb.ca]

- 2. 2-furyl pentyl ketone, 14360-50-0 [thegoodscentscompany.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. 2-Pentanoylfuran | C9H12O2 | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Pentanone, 1-(2-furanyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. US2515123A - Acylation of furan - Google Patents [patents.google.com]

- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 11. zenodo.org [zenodo.org]

- 12. DSpace [repository.upenn.edu]

- 13. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Friedel-Crafts Acylation of Furan with Pentanoyl Chloride

Abstract

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds and introducing keto-functionalities onto aromatic systems. The synthesis of 2-pentanoylfuran, a valuable intermediate and flavor component, via the acylation of furan with pentanoyl chloride, presents unique challenges and opportunities. Furan's high reactivity and acid sensitivity necessitate a departure from classical Friedel-Crafts conditions to prevent polymerization and degradation.[1][2] This guide provides a comprehensive exploration of the theoretical underpinnings, mechanistic pathways, optimized experimental protocols, and critical process parameters for the successful synthesis of 2-pentanoylfuran. We address the nuances of catalyst selection, regioselectivity, and potential side reactions, offering field-proven insights for researchers in synthetic chemistry and drug development.

Theoretical Framework: The Nuances of Electrophilic Substitution on Furan

Furan is a π-electron-rich five-membered heterocycle that readily undergoes electrophilic aromatic substitution (EAS). Its reactivity is significantly greater than that of benzene, with reaction rates reported to be as much as 6 x 10¹¹ times faster.[3] This heightened reactivity stems from the ability of the oxygen heteroatom to donate its lone-pair electrons into the aromatic system, thereby stabilizing the cationic intermediate (the σ-complex or arenium ion) formed during the electrophilic attack.

Regioselectivity: The Predominance of C2-Acylation

Electrophilic attack on the furan ring preferentially occurs at the C2 (or α) position. This regioselectivity is a direct consequence of the relative stability of the possible cationic intermediates. When the electrophile attacks at the C2 position, the resulting positive charge can be delocalized over three atoms, including the oxygen, leading to three significant resonance structures.[3][4] In contrast, attack at the C3 (or β) position results in an intermediate that is less stable, with the positive charge delocalized over only two carbon atoms.[3][5] Consequently, the transition state leading to C2-substitution has a lower activation energy, making it the dominant reaction pathway.

The Challenge: Acid Sensitivity and Polymerization

The primary challenge in the Friedel-Crafts acylation of furan is its propensity to polymerize under strongly acidic conditions.[1][2] Traditional strong Lewis acids, such as aluminum chloride (AlCl₃), which are standard for acylating less reactive arenes, are often too harsh for the delicate furan ring.[2] The interaction of the furan oxygen with the strong Lewis acid, coupled with the high reactivity of the ring, can initiate uncontrollable polymerization, leading to low yields and tar formation. Therefore, the selection of a milder, more judicious catalyst is paramount for a successful and high-yielding reaction.

Reaction Mechanism and Catalyst Selection

The Friedel-Crafts acylation of furan with pentanoyl chloride proceeds through a well-established three-step electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of pentanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized pentanoyl cation (an acylium ion).[4]

-

Nucleophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the electrophilic acylium ion, preferentially at the C2 position. This step forms the resonance-stabilized sigma complex and temporarily disrupts the ring's aromaticity.[4][5]

-

Restoration of Aromaticity: A weak base (such as the [Catalyst-Cl]⁻ complex or solvent) abstracts a proton from the C2 position, collapsing the sigma complex, restoring the aromatic system, and yielding the final product, 2-pentanoylfuran.[4]

Caption: Key stages of the Friedel-Crafts acylation of furan.

Judicious Catalyst Choice

To mitigate polymerization, milder Lewis acids or alternative catalytic systems are employed. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective catalyst for the acylation of sensitive heterocycles like furan.[2] Heterogeneous catalysts, such as supported heteropoly acids (e.g., dodecatungstophosphoric acid on K-10 clay) or metal-exchanged clays, also offer excellent alternatives, providing high yields and the benefit of being easily separable from the reaction mixture.[6][7][8] For this guide, we focus on the widely accessible and reliable BF₃·OEt₂ system.

Experimental Protocol: Synthesis of 2-Pentanoylfuran

Disclaimer: This protocol is intended for qualified professionals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Furan | 68.07 | 6.81 g (7.1 mL) | 0.10 | Freshly distilled recommended |

| Pentanoyl Chloride | 120.58 | 13.26 g (12.0 mL) | 0.11 | 1.1 equivalents |

| Boron Trifluoride Etherate | 141.93 | 1.42 g (1.2 mL) | 0.01 | Catalyst (0.1 eq.), handle with care |

| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous solvent |

| Saturated Sodium Bicarbonate | - | ~50 mL | - | For aqueous work-up |

| Brine (Saturated NaCl) | - | ~30 mL | - | For aqueous work-up |

| Anhydrous Magnesium Sulfate | - | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain an inert atmosphere.

-

Initial Charging: Charge the flask with furan (0.10 mol) and anhydrous dichloromethane (50 mL). Begin stirring and cool the mixture to 0 °C using an ice-water bath.

-

Catalyst Addition: Slowly add boron trifluoride etherate (0.01 mol) to the stirred furan solution.

-

Acyl Chloride Addition: In the dropping funnel, prepare a solution of pentanoyl chloride (0.11 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding 50 mL of cold water.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain 2-pentanoylfuran as a colorless liquid.[9]

Product Characterization and Data

The identity and purity of the synthesized 2-pentanoylfuran can be confirmed using standard analytical techniques.

| Property | Value | Source(s) |

| IUPAC Name | 1-(furan-2-yl)pentan-1-one | [10] |

| Molecular Formula | C₉H₁₂O₂ | [10] |

| Molar Mass | 152.19 g/mol | [10] |

| Appearance | Colorless liquid with a sweet, caramel-like aroma | [10] |

| Boiling Point | 101 °C @ 10 mmHg | [10] |

| Refractive Index | 1.486 - 1.492 (@ 20 °C) | [10][11] |

| Density | ~1.01 g/mL | [10][11] |

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) should be performed to confirm the structure, matching the data with established literature values.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield / Tar Formation | Catalyst is too strong; reaction temperature is too high; furan is impure. | Use a milder catalyst like BF₃·OEt₂ or a heterogeneous catalyst.[2] Maintain low temperatures (-10 to 0 °C) during electrophile addition.[12] Use freshly distilled furan. |

| Diacylation (Side Reaction) | High molar ratio of acylating agent; prolonged reaction time. | Use a molar ratio of furan to pentanoyl chloride of approximately 1:1.1.[9] Monitor the reaction closely and stop it once the starting material is consumed to prevent further substitution. |

| Incomplete Reaction | Insufficient catalyst; low reaction temperature; insufficient reaction time. | Ensure the catalyst is active and used in appropriate amounts (5-10 mol%). Allow the reaction to stir at room temperature after the initial addition. Confirm catalyst activity if it has been stored for a long time. |

| Difficult Purification | Presence of polymeric material; close boiling points of impurities. | Ensure a thorough aqueous work-up to remove acidic residues that can cause decomposition during distillation. Utilize fractional vacuum distillation with a short path apparatus for efficient separation. |

Conclusion

The Friedel-Crafts acylation of furan with pentanoyl chloride is a highly effective method for synthesizing 2-pentanoylfuran, provided that the inherent acid sensitivity of the furan ring is carefully managed. The key to success lies in the strategic selection of a mild Lewis acid catalyst, such as boron trifluoride etherate, and the meticulous control of reaction parameters, particularly temperature. By adhering to the optimized protocol and understanding the mechanistic principles outlined in this guide, researchers can reliably achieve high yields of the desired product while minimizing the formation of polymeric byproducts. This reaction remains a vital tool in the synthetic chemist's arsenal for accessing the valuable class of 2-acylfuran compounds.

References

-

Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2744. Available from: [Link]

-

Choudhary, H., et al. (2020). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Catalysis Reviews, 63(2), 219-283. Available from: [Link]

-

Desai, D. S., & Yadav, G. D. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Clean Technologies and Environmental Policy, 23, 2429-2441. Available from: [Link]

-

ResearchGate. (2021). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. Available from: [Link]

-

Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions? Available from: [Link]

-

ProQuest. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Available from: [Link]

-

Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. Available from: [Link]

-

Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Available from: [Link]

-

Royal Society of Chemistry. (2020). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers. Available from: [Link]

-

Filo. (2025). Acylation of Furan: Mechanism and Structure. Available from: [Link]

-

Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available from: [Link]

-

PubChem. 2-Pentylfuran. Available from: [Link]

-

PubChem. 2-Pentanoylfuran. Available from: [Link]

-

The Good Scents Company. 2-pentanoyl furan. Available from: [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 4. acylation of furan mechanism structure | Filo [askfilo.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Pentanoylfuran | C9H12O2 | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-pentanoyl furan, 3194-17-0 [thegoodscentscompany.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-(Furan-2-yl)pentan-2-one: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(furan-2-yl)pentan-2-one, a furan-containing ketone with potential applications in medicinal chemistry and drug development. This document delves into the nomenclature, chemical properties, plausible synthetic routes, and the broader context of the biological significance of the furan scaffold, offering valuable insights for researchers and scientists in the field.

Nomenclature and Chemical Identity

The accurate identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-(Furan-2-yl)pentan-2-one

This name unequivocally describes a five-carbon ketone (pentan-2-one) where a furan ring is attached at the first carbon position (C1) via its second position (2-yl).

Synonyms:

-

1-(2-Furyl)-2-pentanone

-

2-Pentanone, 1-(2-furanyl)-

CAS Number: 20907-03-3

The Chemical Abstracts Service (CAS) Registry Number is a unique identifier, crucial for database searches and regulatory purposes.

Chemical Structure:

Caption: 2D structure of 1-(Furan-2-yl)pentan-2-one.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Liquid (form) |

| LogP | 1.66 |

| Rotatable Bonds | 4 |

Data sourced from available chemical supplier information.

Synthetic Methodologies

While a specific, detailed synthetic protocol for 1-(furan-2-yl)pentan-2-one is not extensively documented in peer-reviewed literature, its structure suggests plausible and well-established synthetic strategies for furan derivatives. The two primary approaches would be the Paal-Knorr furan synthesis and the Friedel-Crafts acylation of furan.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for constructing substituted furans from 1,4-dicarbonyl compounds.[1][2] This reaction typically involves an acid-catalyzed intramolecular cyclization and subsequent dehydration.[3]

Reaction Principle:

The synthesis of a 2-substituted furan, such as the target molecule, via the Paal-Knorr method would necessitate a suitably substituted 1,4-diketone. The general mechanism involves the protonation of one carbonyl group, followed by a rate-determining intramolecular attack by the enol form of the second carbonyl group to form a cyclic hemiacetal, which then dehydrates to the furan ring.[3][4]

Sources

Physical and chemical characteristics of 1-(2-Furyl)-2-pentanone

An In-Depth Technical Guide to 1-(2-Furyl)-2-pentanone

Introduction

1-(2-Furyl)-2-pentanone, also known by synonyms such as 2-furfuryl propyl ketone, is a heterocyclic ketone that holds interest in various chemical fields. Structurally, it is characterized by a furan ring linked via a methylene bridge to the alpha-carbon of a 2-pentanone moiety. This unique combination of a heteroaromatic furan ring and an aliphatic ketone chain imparts a distinct set of physical and chemical properties, making it a subject of study in flavor chemistry, synthetic organic chemistry, and potentially as a precursor for more complex molecules.

This guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Furyl)-2-pentanone, intended for researchers, scientists, and professionals in drug development. We will delve into its structural and physicochemical properties, spectroscopic signature, and the requisite protocols for its unambiguous characterization, ensuring a framework for its effective application in a research and development setting.

Physicochemical and Structural Properties

Understanding the fundamental physical and structural properties of a compound is the cornerstone of its application. These parameters dictate its behavior in different solvents and at various temperatures, and provide the initial data points for its identification and handling. 1-(2-Furyl)-2-pentanone is classified as an aryl alkyl ketone, where the furan ring acts as the aryl substituent.[1]

Identification and Nomenclature

-

IUPAC Name: 1-(Furan-2-yl)pentan-2-one

-

CAS Number: 36733-70-9

-

Common Synonyms: 2-Furfuryl propyl ketone, 1-(2-Furanyl)-2-pentanone

Physical Properties Summary

The physical properties of 1-(2-Furyl)-2-pentanone are summarized in the table below. These values are critical for predicting its behavior in experimental setups, such as its volatility and solubility, which are fundamental for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Appearance | Colorless liquid | [4] |

| Odor | Sweet, fruity, ketonic, with notes of apricot and peach | [5] |

| Boiling Point | 101.0 °C @ 10.00 mmHg | [4] |

| Density | 1.009 - 1.015 g/cm³ @ 20 °C | [4] |

| Refractive Index | 1.486 - 1.492 @ 20 °C | [4] |

| Solubility | Slightly soluble in water; Soluble in alcohol | [4][5] |

| logP (o/w) | 2.18 - 2.65 (Calculated) | [1] |

| Flash Point | 107.2 °C (225.0 °F) |

Chemical Characteristics and Reactivity

The chemical nature of 1-(2-Furyl)-2-pentanone is governed by its two primary functional groups: the furan ring and the ketone. This duality allows for a range of chemical transformations.

-

Ketone Reactivity: The carbonyl group (C=O) is susceptible to nucleophilic attack. It can undergo reactions typical of ketones, such as reduction to a secondary alcohol (1-(2-furyl)pentan-2-ol), reductive amination, and formation of imines or enamines.

-

Furan Ring Reactivity: The furan ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, although it is also prone to ring-opening under strongly acidic conditions. Hydrogenation of the furan ring is a common transformation, which can lead to the formation of tetrahydrofuran derivatives. The hydrogenation of similar furfuryl compounds is known to yield valuable products like 1,2-pentanediol and 1,5-pentanediol through ring opening and reduction.[6]

-

Alpha-Methylene Bridge: The methylene group (-CH₂-) situated between the furan ring and the carbonyl is activated. It is susceptible to deprotonation by a suitable base, forming an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations.

-

Synthesis: The synthesis of this compound can be approached through several established organic chemistry reactions, including Friedel-Crafts acylation or Claisen condensation, which are common methods for creating such ketone structures.[7]

Spectroscopic Analysis for Structural Elucidation

A self-validating protocol for confirming the identity and purity of 1-(2-Furyl)-2-pentanone relies on a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed below. This multi-faceted approach ensures a high degree of confidence in the material's structure.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. For 1-(2-Furyl)-2-pentanone (Furan-CH₂-CO-CH₂-CH₂-CH₃), we predict the following signals:

-

Furan Protons (3H): Three distinct signals in the aromatic region (~6.0-7.5 ppm), exhibiting characteristic splitting patterns (doublet of doublets, etc.) due to coupling between the furan ring protons.

-

Methylene protons alpha to Furan and Carbonyl (2H): A singlet expected around ~3.7 ppm. The downfield shift is due to the deshielding effects of both the adjacent aromatic furan ring and the carbonyl group. It appears as a singlet because there are no protons on adjacent atoms.

-

Methylene protons alpha to Carbonyl (2H): A triplet around ~2.5 ppm. The downfield shift is due to the adjacent carbonyl group. It is split into a triplet by the two protons of the neighboring methylene group.

-

Methylene protons (2H): A sextet around ~1.6 ppm. This signal is split by the adjacent two protons on one side and three protons on the other (2+3=5 neighboring protons, n+1=6 peaks).

-

Terminal Methyl protons (3H): A triplet around ~0.9 ppm. This is the most upfield signal, characteristic of a terminal methyl group in an alkyl chain. It is split into a triplet by the two protons on the adjacent methylene group.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon: A signal far downfield, typically in the ~205-210 ppm range.

-

Furan Carbons: Four signals in the ~105-155 ppm range.

-

Aliphatic Carbons: Four distinct signals for the carbons in the pentanone chain, with the carbons closer to the electron-withdrawing carbonyl group appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone, expected around 1715-1725 cm⁻¹ .

-

C-H Stretch (sp²): Signals corresponding to the C-H bonds on the furan ring, typically found just above 3000 cm⁻¹ .

-

C-H Stretch (sp³): Signals for the aliphatic C-H bonds, found just below 3000 cm⁻¹ .

-

C=C Stretch: Aromatic C=C stretching from the furan ring, appearing in the ~1500-1600 cm⁻¹ region.

-

C-O-C Stretch: A strong signal from the ether linkage within the furan ring, typically around 1000-1250 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion Peak (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent peak at m/z = 81 is expected, corresponding to the very stable furfuryl cation ([C₅H₅O]⁺), formed by cleavage alpha to the carbonyl group. Another expected fragmentation is the loss of the propyl group (-CH₂CH₂CH₃), resulting in a fragment at m/z = 109 .

Experimental Workflow for Characterization

To ensure the integrity of any research, a robust, self-validating workflow for the characterization of 1-(2-Furyl)-2-pentanone is essential. This protocol outlines the logical steps from sample acquisition to final data analysis.

Workflow Diagram

Caption: Workflow for the Characterization of 1-(2-Furyl)-2-pentanone.

Step-by-Step Protocol

-

Sample Receipt and Initial Purity Assessment:

-

Causality: The first step is to establish a baseline purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique as it separates volatile impurities and provides their mass spectra for tentative identification.

-

Method:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

Run a temperature gradient program (e.g., 50 °C hold for 2 min, ramp to 250 °C at 10 °C/min).

-

Analyze the resulting chromatogram for the number of peaks and their relative areas. The main peak should correspond to 1-(2-Furyl)-2-pentanone. Analyze the corresponding mass spectrum for the molecular ion (m/z 152) and key fragments (m/z 81).

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Causality: NMR provides the definitive structural map of the molecule.

-

Method:

-

Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.

-

Acquire a ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H NMR signals and analyze the chemical shifts and splitting patterns to confirm the proton assignments described in Section 3.1.

-

-

-

Infrared (IR) Spectroscopy:

-

Causality: This technique rapidly confirms the presence of key functional groups, primarily the ketone carbonyl.

-

Method:

-

Place one drop of the neat liquid sample between two salt (NaCl or KBr) plates to create a thin film.

-

Place the plates in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the C=O, C-H (sp² and sp³), C=C, and C-O-C bonds as detailed in Section 3.3.

-

-

-

Structural Validation:

-

Method:

-

Compare the experimental data from GC-MS, NMR, and IR with the predicted values and any available literature data.

-

Confirm that the molecular weight, fragmentation pattern, proton and carbon environments, and functional group absorptions all correspond to the structure of 1-(2-Furyl)-2-pentanone.

-

The convergence of all data points provides a high-confidence validation of the compound's identity and purity.

-

Safety and Handling

As with any chemical, proper handling of 1-(2-Furyl)-2-pentanone is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar ketones and furan derivatives should be used to inform handling procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

-

Hazards: Based on similar compounds, it should be treated as potentially harmful if swallowed or inhaled and may cause skin and serious eye irritation.[4][10][11][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from heat, sparks, or open flames.[8][9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these may react exothermically or degrade the compound.[8][10]

-

First Aid:

Conclusion

1-(2-Furyl)-2-pentanone is a heterocyclic ketone with a well-defined set of physical and chemical properties. Its characterization is straightforward using standard analytical techniques, including GC-MS, NMR, and IR spectroscopy. The predictable spectroscopic signature, arising from its furan and pentanone moieties, allows for unambiguous structural confirmation. By adhering to the systematic characterization workflow and safety protocols outlined in this guide, researchers can confidently utilize this compound in their synthetic and analytical endeavors.

References

-

Chemical Properties of 1-Pentanone, 1-(2-furanyl)- (CAS 3194-17-0) . Cheméo. [Link]

-

Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451) . FooDB. [Link]

-

Chemical Properties of 1-(2-furyl)-2-propanone (CAS 6975-60-6) . Cheméo. [Link]

-

1-Pentanone, 1-(2-furanyl)- . NIST WebBook. [Link]

-

2-Pentanoylfuran | C9H12O2 | CID 231325 . PubChem - NIH. [Link]

-

2-furyl pentyl ketone, 14360-50-0 . The Good Scents Company. [Link]

-

Ethanone, 1-(2-furanyl)- . Synerzine. [Link]

-

Chemical Properties of Ethanone, 1-(2-furanyl)- (CAS 1192-62-7) . Cheméo. [Link]

-

Synthesis of C 15 and C 10 fuel precursors with cyclopentanone and furfural derived from hemicellulose . RSC Publishing. [Link]

-

1-(2-furyl)-1-pentanone - 3194-17-0, C9H12O2, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

-

Draw the 1H NMR Spectrum of 2-pentanone . YouTube. [Link]

-

2-Pentanone - Wikipedia . Wikipedia. [Link]

-

(10) Patent No. . ResearchGate. [Link]

Sources

- 1. Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451) - FooDB [foodb.ca]

- 2. 1-Pentanone, 1-(2-furanyl)- (CAS 3194-17-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Pentanone, 1-(2-furanyl)- [webbook.nist.gov]

- 4. 2-Pentanoylfuran | C9H12O2 | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-furyl pentyl ketone, 14360-50-0 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 1-(2-Furyl)-2-pentanone | 20907-03-3 [smolecule.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.ca [fishersci.ca]

- 11. synerzine.com [synerzine.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

Spectroscopic Profile of 1-(2-Furyl)-2-pentanone: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Furyl)-2-pentanone. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. The guide is structured to not only present the data but also to elucidate the underlying chemical principles that govern the spectroscopic behavior of this furyl ketone, thereby providing a self-validating framework for its structural confirmation.

Introduction and Molecular Structure

1-(2-Furyl)-2-pentanone is a ketone derivative featuring a furan ring attached to a pentanone chain. The molecular structure, with the formula C₉H₁₂O₂, combines an aromatic heterocyclic system with an aliphatic ketone moiety.[1] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical and pharmaceutical applications. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation in synthetic chemistry.[2]

Below is a diagram of the molecular structure of 1-(2-Furyl)-2-pentanone with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular Structure of 1-(2-Furyl)-2-pentanone.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(2-Furyl)-2-pentanone is expected to be dominated by absorptions arising from the carbonyl group, the furan ring, and the aliphatic chain.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Authoritative Grounding |

| ~3125 | Medium | =C-H stretch (furan) | Aromatic C-H stretches in furan rings typically appear above 3100 cm⁻¹.[3] |

| 2960-2870 | Strong | C-H stretch (alkyl) | Asymmetric and symmetric stretching of C-H bonds in the propyl group.[4] |

| ~1715 | Strong | C=O stretch (ketone) | The carbonyl group of an aliphatic ketone typically absorbs strongly in the 1725-1705 cm⁻¹ region. Conjugation with the furan ring is not direct, so a significant shift is not expected.[5] |

| ~1580, ~1500, ~1465 | Medium-Weak | C=C stretch (furan) | The furan ring exhibits characteristic C=C stretching vibrations in this region.[2] |

| ~1020 | Medium | C-O-C stretch (furan) | The C-O-C stretching vibration of the furan ring is a characteristic band. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A standard and efficient method for obtaining an IR spectrum of a liquid sample like 1-(2-Furyl)-2-pentanone is using an ATR-FTIR spectrometer.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of 1-(2-Furyl)-2-pentanone directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

The choice of ATR-FTIR is based on its simplicity, speed, and minimal sample preparation, making it a highly reliable and reproducible technique for routine analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of 1-(2-Furyl)-2-pentanone.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the furan ring and the aliphatic chain. The chemical shifts are influenced by the electronegativity of the nearby oxygen atoms and the aromaticity of the furan ring.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Grounding |

| ~7.35 | dd | 1H | H-5' | The proton at the 5-position of the furan ring is expected to be the most deshielded due to its proximity to the ring oxygen.[6] |

| ~6.30 | dd | 1H | H-4' | This furan proton will appear as a doublet of doublets due to coupling with H-5' and H-3'. |

| ~6.15 | d | 1H | H-3' | This furan proton is adjacent to the substituent and will couple with H-4'. |

| ~3.70 | s | 2H | H-1 | The methylene protons adjacent to the furan ring (C-1) are expected to be a singlet as there are no adjacent protons. |

| ~2.45 | t | 2H | H-3 | The methylene protons (C-3) adjacent to the carbonyl group are deshielded and will appear as a triplet due to coupling with the H-4 protons.[7] |

| ~1.60 | sextet | 2H | H-4 | These methylene protons (C-4) will be split into a sextet by the adjacent H-3 and H-5 protons.[8] |

| ~0.90 | t | 3H | H-5 | The terminal methyl protons (C-5) will appear as a triplet due to coupling with the H-4 protons.[7] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in 1-(2-Furyl)-2-pentanone.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Grounding |

| ~209 | C-2 | The carbonyl carbon of a ketone is highly deshielded and typically appears in the 205-220 ppm region. |

| ~152 | C-2' | The carbon of the furan ring attached to the substituent. |

| ~142 | C-5' | The C-5 carbon of the furan ring. |

| ~110 | C-4' | The C-4 carbon of the furan ring. |

| ~107 | C-3' | The C-3 carbon of the furan ring.[2] |

| ~45 | C-3 | The carbon alpha to the carbonyl group. |

| ~38 | C-1 | The methylene carbon attached to the furan ring. |

| ~17 | C-4 | The methylene carbon in the propyl chain. |

| ~14 | C-5 | The terminal methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-Furyl)-2-pentanone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the Free Induction Decay (FID) signal.

-

Data Processing: Perform a Fourier Transform (FT) on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

The choice of CDCl₃ as a solvent is standard for many organic molecules due to its good dissolving power and relatively clean spectral window.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation of 1-(2-Furyl)-2-pentanone.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment | Fragmentation Pathway |

| 152 | Moderate | [M]⁺ | Molecular ion |

| 95 | High | [C₅H₃O-CH₂]⁺ | Alpha-cleavage with loss of the propyl group. |

| 81 | High | [C₄H₃O-CH₂]⁺ | A common fragment from the furan ring. |

| 57 | Moderate | [CH₃CH₂CH₂CO]⁺ | Alpha-cleavage with loss of the furfuryl radical. |

| 43 | High | [CH₃CH₂CH₂]⁺ | Propyl cation. |

Fragmentation Pathways

The fragmentation of 1-(2-Furyl)-2-pentanone under EI conditions is expected to be governed by the stability of the resulting cations and neutral radicals. The most likely fragmentation pathways are alpha-cleavages on either side of the carbonyl group.

Sources

- 1. 2-Pentanone(107-87-9) 1H NMR spectrum [chemicalbook.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. treenablythe.weebly.com [treenablythe.weebly.com]

- 4. 2-Pentanone [webbook.nist.gov]

- 5. homework.study.com [homework.study.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-PENTANONE [orgspectroscopyint.blogspot.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Commercial availability of 1-(2-Furyl)-2-pentanone

An In-depth Technical Guide to the Commercial Availability of 1-(2-Furyl)-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction